3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid
Overview
Description
3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid is an organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a methylsulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid typically involves multiple steps. One common approach is to start with a benzoic acid derivative and introduce the tert-butoxycarbonyl (Boc) protecting group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methylsulfonyl group can be introduced through sulfonylation reactions using reagents like methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2) can be employed.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Free amino group.
Scientific Research Applications
3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or as a building block for bioactive compounds.
Medicine: Investigated for its potential in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The Boc protecting group can be strategically removed to expose the amino group, which can then form hydrogen bonds or ionic interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butoxycarbonylamino-5-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methylsulfonyl group.
3-Tert-butoxycarbonylamino-5-methoxybenzoic acid: Contains a methoxy group instead of a methylsulfonyl group.
Uniqueness
3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid is unique due to the presence of the methylsulfonyl group, which can impart different chemical reactivity and biological activity compared to similar compounds with hydroxy or methoxy groups. This uniqueness can be leveraged in the design of specific inhibitors or in the synthesis of novel materials.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-13(2,3)20-12(17)14-9-5-8(11(15)16)6-10(7-9)21(4,18)19/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGNQLCRYHFAMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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